3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and a thiadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The piperidine ring is introduced by reacting the thiadiazole intermediate with piperidine derivatives under appropriate reaction conditions.
Formation of the Quinazolinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazolinone core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer .
Comparison with Similar Compounds
Similar compounds to 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one include other heterocyclic compounds with thiadiazole, piperidine, or quinazolinone moieties. Some examples are:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds with piperidine rings are known for their pharmacological activities, including analgesic and antipsychotic effects.
Quinazolinone Derivatives: These compounds are studied for their potential therapeutic applications, such as anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its combination of these three moieties, which may result in synergistic effects and enhanced biological activities.
Properties
Molecular Formula |
C20H23N5OS |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-[[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H23N5OS/c1-13-21-17-5-3-2-4-16(17)19(26)25(13)12-14-8-10-24(11-9-14)20-22-18(23-27-20)15-6-7-15/h2-5,14-15H,6-12H2,1H3 |
InChI Key |
RMPWUJGIJBDQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NS4)C5CC5 |
Origin of Product |
United States |
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